

Application Notes and Protocols for TBEP-d27 in Water Quality Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-butoxyethyl) phosphate (TBEP) is an organophosphate flame retardant and plasticizer used in a variety of consumer and industrial products. Due to its widespread use and potential for environmental release, TBEP is an emerging contaminant of concern in water sources. Accurate and reliable quantification of TBEP in water is crucial for environmental monitoring and human health risk assessment. The use of a stable isotope-labeled internal standard, such as Tris(2-butoxyethyl) phosphate-d27 (TBEP-d27), is the gold standard for quantitative analysis. This is because TBEP-d27 behaves nearly identically to the native TBEP during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response, thus improving the accuracy and reliability of the measurements.

This document provides detailed application notes and a comprehensive protocol for the analysis of TBEP in water samples using TBEP-d27 as an internal standard, employing solid-phase extraction (SPE) followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of TBEP in water using TBEP-d27 as an internal standard. These values are indicative and may vary depending



on the specific instrumentation, laboratory conditions, and water matrix.

| Parameter | GC-MS/MS | LC-MS/MS | Reference |
|--------------------------------------|----------------|-----------------|-----------|
| Limit of Detection (LOD) | 0.1 - 1.0 ng/L | 0.05 - 0.5 ng/L | [1][2] |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/L | 0.15 - 1.5 ng/L | [1][2] |
| Recovery | 85 - 115% | 90 - 110% | [1][3] |
| Relative Standard Deviation (RSD) | < 15% | < 10% | [1][3] |

Experimental Protocols Sample Collection and Preservation

- Collection: Collect water samples in 1-liter amber glass bottles that have been pre-cleaned with solvent.
- Preservation: If not analyzed immediately, store the samples at 4°C and extract within 7 days
 of collection. For longer storage, acidify the samples to a pH < 2 with sulfuric acid.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for different water matrices.

- Internal Standard Spiking: To a 500 mL water sample, add a known amount of TBEP-d27 solution (e.g., 50 ng) to achieve a final concentration of 100 ng/L.
- Cartridge Conditioning:
 - Pass 5 mL of ethyl acetate through a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 6 cc, 200 mg).
 - Pass 5 mL of methanol through the cartridge.
 - Equilibrate the cartridge with 5 mL of reagent water, ensuring the sorbent does not run dry.



- Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
- Washing: After loading, wash the cartridge with 5 mL of reagent water to remove interfering substances.
- Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 30-60 minutes.
- Elution: Elute the retained analytes from the cartridge with 2 x 4 mL of ethyl acetate into a collection tube.
- Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at a temperature of 35-40°C.
- Final Extract: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS/MS or LC-MS/MS analysis.

Instrumental Analysis: GC-MS/MS

- · Gas Chromatograph (GC) Conditions:
 - Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent.
 - Injection: 1 μL, splitless mode.
 - Injector Temperature: 280°C.
 - Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Mass Spectrometer (MS) Conditions:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230°C.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).



- MRM Transitions:
 - TBEP (Quantifier):m/z 283 → 99
 - TBEP (Qualifier):m/z 399 → 283
 - TBEP-d27 (Internal Standard):m/z 310 → 108

Instrumental Analysis: LC-MS/MS

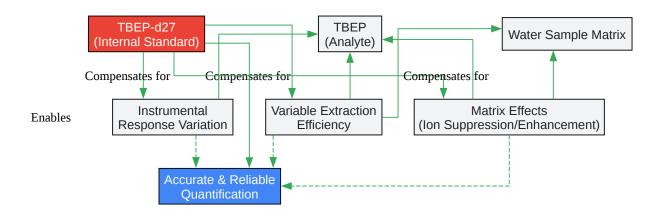
- Liquid Chromatograph (LC) Conditions:
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Ion Source Temperature: 350°C.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions, Declustering Potential (DP), and Collision Energy (CE):
 - TBEP (Quantifier): Precursor m/z 399.2 → Product m/z 99.1 (DP: 60 V, CE: 35 eV)
 - TBEP (Qualifier): Precursor m/z 399.2 → Product m/z 155.1 (DP: 60 V, CE: 25 eV)



■ TBEP-d27 (Internal Standard): Precursor m/z 426.4 → Product m/z 108.1 (DP: 65 V, CE: 38 eV)

Mandatory Visualizations





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